molecular formula C14H19N3S B240072 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B240072
M. Wt: 261.39 g/mol
InChI Key: CGOSBPJFRUGXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a triazole derivative that has been found to have potential therapeutic effects in the treatment of various diseases.

Scientific Research Applications

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic effects in the treatment of various diseases. It has been found to have antitumor, antifungal, and antibacterial properties. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have antioxidant and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione is still not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including tyrosinase, xanthine oxidase, and cyclooxygenase-2. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial cells.
Biochemical and Physiological Effects
5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in cells. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to have low toxicity levels in vitro. However, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to use in certain experiments. In addition, 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione has not been extensively studied in vivo, which limits its potential use in animal studies.

Future Directions

There are several future directions for the study of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione. Another area of research could focus on the potential use of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione in the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.

Synthesis Methods

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic acid to form 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione.

properties

Product Name

5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C14H19N3S/c1-9(2)8-11-4-6-12(7-5-11)10(3)13-15-14(18)17-16-13/h4-7,9-10H,8H2,1-3H3,(H2,15,16,17,18)

InChI Key

CGOSBPJFRUGXNN-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC(=S)NN2

Origin of Product

United States

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